molecular formula C13H11BrN2 B14456597 5-Methylphenazin-5-ium bromide CAS No. 67728-47-6

5-Methylphenazin-5-ium bromide

Cat. No.: B14456597
CAS No.: 67728-47-6
M. Wt: 275.14 g/mol
InChI Key: XSJCYAGAITWBTG-UHFFFAOYSA-M
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Description

5-Methylphenazin-5-ium bromide is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylphenazin-5-ium bromide typically involves the reaction of phenazine derivatives with methylating agents and bromine sources. One common method includes the methylation of phenazine with methyl iodide, followed by bromination using bromine or hydrobromic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 5-Methylphenazin-5-ium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall electronic structure of the compound .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phenazine oxides, reduced phenazine derivatives, and various substituted phenazine compounds. These products have distinct chemical and physical properties, making them useful for different applications .

Scientific Research Applications

5-Methylphenazin-5-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a redox mediator in various chemical reactions and electrochemical studies.

    Biology: The compound is studied for its antimicrobial properties, particularly against bacterial strains such as Pseudomonas aeruginosa.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in oxidative stress-related diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Methylphenazin-5-ium bromide involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Methylphenazin-5-ium bromide stands out due to its unique methyl and bromide substituents, which enhance its redox properties and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

67728-47-6

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

5-methylphenazin-5-ium;bromide

InChI

InChI=1S/C13H11N2.BrH/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;/h2-9H,1H3;1H/q+1;/p-1

InChI Key

XSJCYAGAITWBTG-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.[Br-]

Origin of Product

United States

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